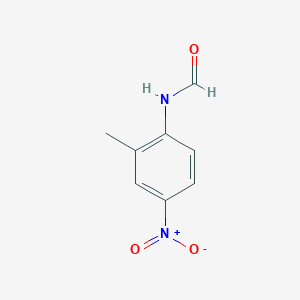

2-Methyl-4-nitrophenylformamide

Descripción

2-Methyl-4-nitrophenylformamide (CAS: Not specified) is an organic compound featuring a formamide group (-NHCHO) attached to a substituted phenyl ring. The phenyl ring is substituted with a methyl group (-CH₃) at the 2-position and a nitro group (-NO₂) at the 4-position. This structure confers unique physicochemical properties, including moderate polarity due to the electron-withdrawing nitro group and the electron-donating methyl group. Its stability and reactivity are influenced by the nitro group, which enhances resistance to oxidation but may increase sensitivity to reduction under specific conditions.

Propiedades

Fórmula molecular |

C8H8N2O3 |

|---|---|

Peso molecular |

180.16 g/mol |

Nombre IUPAC |

N-(2-methyl-4-nitrophenyl)formamide |

InChI |

InChI=1S/C8H8N2O3/c1-6-4-7(10(12)13)2-3-8(6)9-5-11/h2-5H,1H3,(H,9,11) |

Clave InChI |

VWPYMBWXPWWLGJ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC=O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The pharmacopeial standards for related formamide derivatives (Table 1) provide insight into quality control parameters and structural influences on impurity profiles. While direct data for 2-Methyl-4-nitrophenylformamide is absent in the evidence, comparisons can be drawn using analogs from pharmacopeial guidelines .

Table 1: Impurity Profiles and Chromatographic Data of Related Formamide Derivatives

| Compound ID | Structure | Relative Retention Time | Impurity Limit (%) |

|---|---|---|---|

| F | N-[2-hydroxy-5-[1-[[2-hydroxy-5-[...]phenyl]formamide (complex methoxyphenyl derivatives) | 2.0 | ≤2.0 |

| H | N-[5-[(1RS)-2-(4-methoxyphenyl)-1-methylethyl]amino]-...phenyl]formamide (monobenzyl analog) | 2.2 | ≤2.2 |

| — | 2-Methyl-4-nitrophenylformamide | Not reported | Not reported |

Key Findings:

Structural Influences on Chromatography :

- Compounds F and H exhibit longer relative retention times (2.0–2.2) in HPLC due to their bulky methoxyphenyl and hydroxy substituents, which increase hydrophobicity. In contrast, 2-Methyl-4-nitrophenylformamide’s simpler structure (methyl and nitro groups) would likely result in a shorter retention time, though experimental confirmation is needed.

For 2-Methyl-4-nitrophenylformamide, impurities may arise from incomplete nitration or formylation steps, but specific limits are unverified in the evidence.

Stability and Reactivity :

- The nitro group in 2-Methyl-4-nitrophenylformamide enhances thermal stability compared to the hydroxy groups in F and H, which may oxidize under storage. However, the nitro group could render the compound prone to reduction, forming amine derivatives—a concern absent in the methoxy-substituted analogs.

Solubility and Bioactivity :

- The polar nitro group in 2-Methyl-4-nitrophenylformamide may improve aqueous solubility relative to the hydrophobic methoxyphenyl groups in F and H. This property could influence bioavailability in pharmaceutical contexts.

Research Implications and Gaps

While the evidence highlights rigorous impurity control for formamide derivatives in pharmacopeial standards, further studies are required to:

- Characterize 2-Methyl-4-nitrophenylformamide’s degradation pathways.

- Establish validated HPLC methods for its purity assessment.

- Compare its bioactivity with methoxy- or hydroxy-substituted analogs.

This analysis underscores the critical role of substituents in dictating the analytical and functional profiles of formamide-based compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.